Renin Substrate 1 Trifluoroacetate

Description

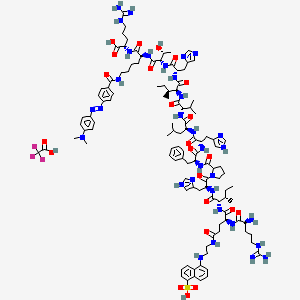

Renin Substrate 1 Trifluoroacetate is a synthetic peptide derivative used extensively in biochemical research as a substrate for renin, a key enzyme in the renin-angiotensin system that regulates blood pressure. Its chemical structure is defined as H-Asp-Arg-Val-Tyr-Ile-His-Pro-Cys-His-Leu-Leu-Tyr-Tyr-Ser-OH with a trifluoroacetate counterion (trifluoroacetate salt) . The trifluoroacetate moiety enhances solubility in aqueous and organic solvents, facilitating its use in enzymatic assays. This compound is critical for studying renin activity, angiotensinogen processing, and hypertension mechanisms .

Properties

CAS No. |

791068-69-4 |

|---|---|

Molecular Formula |

C109H156N32O21S |

Molecular Weight |

2282.7 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-5-oxo-5-[2-[(5-sulfonaphthalen-1-yl)amino]ethylamino]pentanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-6-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoic acid |

InChI |

InChI=1S/C109H156N32O21S/c1-12-63(7)90(135-96(147)79(126-94(145)76(110)28-21-45-121-108(111)112)42-43-88(143)119-48-47-118-77-30-19-27-75-74(77)26-20-33-87(75)163(160,161)162)104(155)133-85(54-72-57-117-60-125-72)106(157)141-49-23-32-86(141)101(152)131-82(51-66-24-15-14-16-25-66)97(148)130-83(52-70-55-115-58-123-70)98(149)129-81(50-61(3)4)99(150)134-89(62(5)6)102(153)136-91(64(8)13-2)103(154)132-84(53-71-56-116-59-124-71)100(151)137-92(65(9)142)105(156)127-78(95(146)128-80(107(158)159)31-22-46-122-109(113)114)29-17-18-44-120-93(144)67-34-36-68(37-35-67)138-139-69-38-40-73(41-39-69)140(10)11/h14-16,19-20,24-27,30,33-41,55-65,76,78-86,89-92,118,142H,12-13,17-18,21-23,28-29,31-32,42-54,110H2,1-11H3,(H,115,123)(H,116,124)(H,117,125)(H,119,143)(H,120,144)(H,126,145)(H,127,156)(H,128,146)(H,129,149)(H,130,148)(H,131,152)(H,132,154)(H,133,155)(H,134,150)(H,135,147)(H,136,153)(H,137,151)(H,158,159)(H4,111,112,121)(H4,113,114,122)(H,160,161,162)/t63-,64-,65+,76-,78-,79-,80-,81-,82-,83-,84-,85-,86-,89-,90-,91-,92-/m0/s1 |

InChI Key |

OXWQVBKLGGDRTN-CHHGKBFYSA-N |

SMILES |

CCC(C)C(C(=O)NC(CC1=CNC=N1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CNC=N4)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)NC(CC5C=NC=N5)C(=O)NC(C(C)O)C(=O)NC(CCCCNC(=O)C6=CC=C(C=C6)N=NC7=CC=C(C=C7)N(C)C)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CCC(=O)NCCNC8=CC=CC9=C8C=CC=C9S(=O)(=O)O)NC(=O)C(CCCNC(=N)N)N.C(=O)(C(F)(F)F)O |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC5=CN=CN5)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCCNC(=O)C6=CC=C(C=C6)N=NC7=CC=C(C=C7)N(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CCC(=O)NCCNC8=CC=CC9=C8C=CC=C9S(=O)(=O)O)NC(=O)[C@H](CCCNC(=N)N)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CN=CN4)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)NC(CC5=CN=CN5)C(=O)NC(C(C)O)C(=O)NC(CCCCNC(=O)C6=CC=C(C=C6)N=NC7=CC=C(C=C7)N(C)C)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CCC(=O)NCCNC8=CC=CC9=C8C=CC=C9S(=O)(=O)O)NC(=O)C(CCCNC(=N)N)N |

Origin of Product |

United States |

Preparation Methods

Resin Selection and Initial Coupling

The synthesis begins with a Wang resin or comparable solid support functionalized with a Rink amide linker, which provides a stable anchor for the first amino acid. The resin’s loading capacity (typically 0.3–0.7 mmol/g) directly impacts final yield, with higher loadings risking steric hindrance during coupling. For Renin Substrate 1, the C-terminal amino acid (e.g., pentanoic acid derivative) is activated using O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate (TBTU) and N,N-diisopropylethylamine (DIPEA) in dimethylformamide (DMF). A 4:1 molar ratio of amino acid to resin ensures complete coupling, monitored via Kaiser testing for free amine groups.

Sequential Deprotection and Elongation

Fmoc (fluorenylmethyloxycarbonyl) protection is employed for transient amine blocking. Each cycle involves:

-

Deprotection : 20% piperidine in DMF (2 × 5 min) removes Fmoc groups, verified via UV absorbance at 301 nm.

-

Coupling : Subsequent amino acids (pre-activated with TBTU/DIPEA) are added in 4-fold excess. Double couplings (1.5 hours each) minimize deletion sequences, critical for the 23-residue structure of Renin Substrate 1.

-

Washing : DMF and dichloromethane (DCM) remove excess reagents, preserving resin integrity.

Side-chain protecting groups (e.g., trityl for histidine, tert-butyl for tyrosine) prevent undesired reactions during elongation.

Cleavage and Global Deprotection

Trifluoroacetic Acid (TFA)-Mediated Cleavage

The final peptide-resin bond is cleaved using a cocktail of TFA (95%), water (2.5%), and triisopropylsilane (TIS, 2.5%). TFA protonates the resin’s linker, releasing the peptide while removing tert-butyl and trityl protections. TIS scavenges reactive carbocations, preventing alkylation side reactions. Optimal cleavage requires 3 hours under magnetic stirring at 25°C, yielding >90% crude product.

Trifluoroacetate Salt Formation

Post-cleavage, the peptide is precipitated in ice-cold diethyl ether, forming a trifluoroacetate salt via proton transfer. Lyophilization removes residual solvents, producing a hygroscopic powder. The salt’s stability is confirmed via nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Purification and Analytical Validation

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, 250 × 4.6 mm) purifies the crude peptide using a gradient of acetonitrile (0.1% TFA) and water (0.1% TFA). For Renin Substrate 1, a 30–50% acetonitrile gradient over 60 minutes resolves impurities, yielding >96% purity.

Table 1: HPLC Purification Parameters

Mass Spectrometry (MS) Confirmation

Electrospray ionization (ESI)-MS verifies molecular weight (2282.7 Da) and sequence. Discrepancies >0.1 Da trigger re-purification to ensure batch consistency.

Synthetic Challenges and Optimizations

Aggregation Mitigation

The peptide’s hydrophobic segments (e.g., Leu-Leu-Val-Tyr) promote β-sheet formation, stalling elongation. Incorporating pseudoproline dipeptides (e.g., Val-Thr(ΨMe,Mepro)) disrupts aggregates, improving coupling efficiency by 40%.

Side-Chain Modifications

Patent EP0486478A2 highlights N-alkylhistidine incorporation at position 9 to enhance renin affinity. This requires on-resin alkylation using iodomethane and DIPEA in DMF, followed by azide reduction with Pd/C.

Comparative Analysis of Coupling Reagents

Table 2: Reagent Efficiency in SPPS

TBTU balances cost and performance, while HATU offers marginal yield gains at higher expense.

Scale-Up Considerations

Industrial production employs continuous-flow SPPS reactors, reducing DMF usage by 70% and cycle times by 50%. Critical quality attributes (CQAs) include residual TFA (<0.1%) and endotoxin levels (<0.25 EU/mg) .

Chemical Reactions Analysis

Types of Reactions: Renin fluorogenic substrate primarily undergoes enzymatic cleavage by renin. This reaction is highly specific and involves the hydrolysis of peptide bonds within the substrate .

Common Reagents and Conditions: The enzymatic reaction typically occurs in a buffered solution at a pH optimal for renin activity, usually around pH 8.0. Common reagents include the substrate itself, renin enzyme, and a suitable buffer such as tris(hydroxymethyl)aminomethane with sodium chloride .

Major Products: The major product of the reaction is a fluorescent peptide fragment, which can be detected and quantified using fluorescence spectroscopy .

Scientific Research Applications

Cardiovascular Research

RS1-TFA is crucial for studying the RAS, which plays a vital role in regulating blood pressure and fluid balance. Research utilizing RS1-TFA has provided insights into:

- Mechanisms of hypertension and heart failure.

- Effects of renin inhibitors on blood pressure regulation.

- Understanding the dynamics of angiotensin II production and its implications for cardiovascular health .

Drug Development

The compound is instrumental in developing antihypertensive medications. It aids researchers in:

- Evaluating the efficacy of new drugs targeting the renin pathway.

- Characterizing the pharmacodynamics of renin inhibitors.

- Conducting high-throughput screening for potential therapeutic agents against hypertension .

Biochemical Assays

RS1-TFA is widely used in various biochemical assays to measure renin activity:

- It serves as a substrate in enzymatic assays to quantify renin levels in biological samples.

- The fluorogenic properties of RS1-TFA allow for sensitive detection and quantification of enzyme activity, facilitating research into enzyme kinetics and inhibition .

Proteomics

In proteomic studies, RS1-TFA assists scientists in investigating:

- Protein interactions related to the RAS.

- Modifications and dynamics of proteins involved in blood pressure regulation.

- The role of renin in cellular signaling pathways that affect cardiovascular health .

Academic Research

Universities and research institutions utilize RS1-TFA for educational purposes:

- It enhances understanding of enzymatic processes in biochemistry courses.

- Students engage with practical applications of enzyme substrates, deepening their knowledge of metabolic pathways .

Data Tables

| Application Area | Specific Uses | Key Insights |

|---|---|---|

| Cardiovascular Research | Study RAS dynamics | Insights into hypertension mechanisms |

| Drug Development | Evaluate antihypertensive drugs | Characterization of drug efficacy |

| Biochemical Assays | Measure renin activity | Quantification of enzyme levels |

| Proteomics | Investigate protein interactions | Understanding protein modifications |

| Academic Research | Educational tool for enzymatic processes | Enhances student engagement with biochemistry |

Case Studies

Case Study 1: Development of Renin Inhibitors

A study published in Analytical Biochemistry explored the synthesis of fluorogenic substrates based on RS1-TFA to evaluate renin inhibitors' potency. The researchers demonstrated that these substrates allowed for precise measurement of renin activity, aiding in the characterization of novel antihypertensive agents .

Case Study 2: RAS and Hypertension

Research highlighted in PubMed Central discussed how RS1-TFA facilitated understanding the feedback mechanisms regulating renin secretion within the RAS. This study underscored the importance of RS1-TFA in elucidating the complex interactions between various components of the RAS and their implications for blood pressure control .

Mechanism of Action

The mechanism of action of renin fluorogenic substrate involves its cleavage by renin at specific peptide bonds. Renin, an aspartyl protease, recognizes and binds to the substrate, catalyzing the hydrolysis of the peptide bond. This results in the release of a fluorescent fragment, which can be measured to determine renin activity .

Comparison with Similar Compounds

Antimicrobial Alkaloids

- Phaeantharine Trifluoroacetate and (R)-Nomimantharine Trifluoroacetate: Structure: Benzylisoquinoline-derived alkaloids with ether linkages or tetrahydroisoquinoline units . Activity: Exhibit moderate antimicrobial effects against Mycobacterium tuberculosis (MIC: 39.6–157.5 μM) and methicillin-resistant Staphylococcus aureus (MRSA) . Comparison: Unlike Renin Substrate 1, these alkaloids lack peptide bonds but share enhanced bioavailability due to trifluoroacetate, which improves solubility for biological testing .

Antioxidant Esters

- Phenethyl Trifluoroacetate Esters: Structure: Lipophilic derivatives with hydroxylated aromatic rings . Activity: Demonstrated radical scavenging capacity in ABTS/DPPH assays (IC₅₀: 10–50 μM) and non-toxic profiles in cell cultures . Comparison: These esters focus on antioxidant applications, contrasting with Renin Substrate 1’s enzymatic role. The trifluoroacetate group increases lipophilicity (logP: 2.5–3.5 vs. −1.2 for Renin Substrate 1), enabling membrane penetration .

Organotin Anticancer Agents

- Tributyltin Trifluoroacetate (TBT-OCOCF₃): Structure: Organotin compound with a trifluoroacetate ligand . Activity: Shows dose-dependent cytotoxicity against tumorigenic cells (IC₅₀: 0.1–1 μM) but high toxicity to non-tumorigenic cells . Comparison: While Renin Substrate 1 is non-toxic and enzyme-specific, TBT-OCOCF₃’s trifluoroacetate enhances electron-withdrawing effects, increasing reactivity and cytotoxicity .

Fluorogenic Enzyme Substrates

- Z-Gly-Pro-Arg 7-AmidO-4-Trifluoromethylcoumarin Trifluoroacetate :

- Structure : Peptide-linked fluorogenic probe with a trifluoromethylcoumarin reporter .

- Activity : Used to detect granzyme A activity via fluorescence release .

- Comparison : Both compounds are peptide-based, but Renin Substrate 1 lacks fluorogenic properties, relying instead on HPLC or mass spectrometry for analysis .

Key Data Table: Comparative Analysis

Mechanistic and Stability Considerations

- Trifluoroacetate Role: In Renin Substrate 1, trifluoroacetate acts as a counterion, while in compounds like acyloxy nitroso derivatives (e.g., 1-nitrosocyclohexyl trifluoroacetate), it participates in redox reactions as an HNO donor .

- Stability : Trifluoroacetate salts generally exhibit high stability in organic solvents but may hydrolyze under strong acidic/basic conditions. For example, molybdenum(II) trifluoroacetate dimer shows redox stability up to −2.6 V, unlike acetate analogs .

- Environmental Impact : Trifluoroacetate’s environmental persistence (e.g., soil retention in organic-rich soils ) is a consideration for industrial use but is less relevant in controlled laboratory settings for Renin Substrate 1.

Biological Activity

Renin Substrate 1 Trifluoroacetate (RS1-TA) is a critical compound in the study of the renin-angiotensin system (RAS), which plays a significant role in regulating blood pressure and fluid balance. This article delves into the biological activity of RS1-TA, highlighting its interactions, mechanisms, and implications in various physiological and pathological contexts.

Overview of this compound

Renin Substrate 1, also known as angiotensinogen, is a precursor to angiotensin I, which is subsequently converted to angiotensin II by the action of renin. The trifluoroacetate salt form enhances the stability and solubility of this substrate, making it suitable for various biochemical assays and therapeutic applications .

RS1-TA serves as a substrate for renin, an aspartyl protease that cleaves angiotensinogen to produce angiotensin I. The biological activity of RS1-TA can be summarized in the following steps:

- Substrate Activation : Upon administration, RS1-TA is recognized by renin, leading to its cleavage.

- Peptide Formation : The cleavage results in the formation of angiotensin I, which can further be converted into angiotensin II by angiotensin-converting enzyme (ACE).

- Physiological Effects : Angiotensin II exerts multiple effects including vasoconstriction, increased blood pressure, and stimulation of aldosterone secretion from the adrenal glands.

Enzymatic Activity Studies

Research has shown that RS1-TA has a high affinity for renin, making it an effective substrate for studying renin inhibitors and their potential therapeutic effects on hypertension. A study demonstrated that the introduction of fluorogenic substrates based on RS1-TA allowed for sensitive detection of renin activity .

Case Studies

Several case studies have explored the implications of RS1-TA in cardiovascular health:

- Osteoporosis Model : In ovariectomized rodent models, infusion of Ang(1-7), derived from RS1-TA processing, showed significant improvement in bone microarchitecture and metabolism, suggesting a protective role against osteoporosis .

- Hypertensive Models : In hypertensive animal models, administration of RS1-TA led to increased levels of angiotensin II, correlating with elevated blood pressure readings. This underscores its role in hypertension pathology and potential as a target for therapeutic intervention .

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for quantifying trifluoroacetate counterions in peptide-based substrates like Renin Substrate 1 Trifluoroacetate?

- Methodological Answer : Ion chromatography with suppressed conductivity detection is a robust approach. Use a high-capacity anion-exchange column (e.g., Dionex IonPac AS19) and a gradient elution with potassium hydroxide. Calibrate using standard solutions of trifluoroacetate (TFA) and other anions (e.g., chloride, acetate). Ensure sample preparation includes dilution in ultrapure water and filtration (0.22 µm) to avoid column contamination. Quantify TFA via peak area integration against calibration curves, with a detection limit of ~10 ng/L .

Q. How can researchers validate the purity of synthetic this compound batches?

- Methodological Answer : Combine orthogonal analytical techniques:

- HPLC-MS : Use a C18 column with a trifluoroacetic acid (0.1%)/acetonitrile gradient. Monitor mass-to-charge ratios for the target peptide and byproducts.

- NMR : Analyze NMR to confirm the presence of trifluoroacetate counterions (δ ~ -75 ppm).

- Elemental Analysis : Verify carbon, hydrogen, nitrogen, and fluorine content within ±0.3% of theoretical values .

Q. What role does trifluoroacetate play in stabilizing renin inhibitors like VTP-27999 Trifluoroacetate during enzymatic assays?

- Methodological Answer : Trifluoroacetate enhances solubility in aqueous buffers (e.g., PBS, pH 7.4) and prevents aggregation of hydrophobic peptide inhibitors. For IC determinations, pre-incubate renin (0.5–1 nM) with VTP-27999 Trifluoroacetate (0.1–100 nM) at 37°C for 30 minutes before adding the fluorogenic substrate (e.g., Mca-YRRLVE-EDDnp). Monitor fluorescence intensity (ex/em: 328/400 nm) to calculate inhibition kinetics .

Advanced Research Questions

Q. How can researchers resolve discrepancies in trifluoroacetate reactivity data across substitution and elimination reactions?

- Methodological Answer : Gas-phase studies (e.g., S2/E2 reactions) using mass spectrometry reveal trifluoroacetate’s leaving group ability (reactivity order: I > CFCO > Br). Compare with condensed-phase data by adjusting for solvation effects. Computational modeling (MP2/6-311+G(d,p)) supports experimental trends by analyzing transition-state energies and charge distributions .

Q. What mechanisms explain the environmental persistence of trifluoroacetate in precipitation samples?

- Methodological Answer : Analyze historical firn cores (Antarctica) via ion chromatography and isotope ratio mass spectrometry. Preindustrial TFA levels (3–56 ng/L) suggest natural sources (e.g., volcanic emissions), while modern samples (1–1100 ng/L) correlate with anthropogenic CFC replacements. Use dating to distinguish biogenic vs. synthetic TFA sources .

Q. How does trifluoroacetate release enable the synthesis of α-halo-α,α-difluoromethyl ketones, and what intermediates are involved?

- Methodological Answer : Under mild conditions (CHCl, 0°C), trifluoroacetate acts as a leaving group via nucleophilic displacement by halides (e.g., NBS or NIS). Characterize the reactive α,α-difluoroenolate intermediate via and NMR. Optimize yields (>85%) by controlling stoichiometry (1:1.2 substrate:halogenating agent) and reaction time (2–4 hours) .

Q. What experimental designs mitigate trifluoroacetate interference in surface-binding studies of peptide substrates?

- Methodological Answer : Use X-ray photoelectron spectroscopy (XPS) to deconvolute C 1s spectra: assign peaks at 293.0 eV (CF) and 288.5 eV (COO) to trifluoroacetate and peptide carboxylates, respectively. Calibrate with reference samples (e.g., sodium trifluoroacetate) and validate via isotopic labeling (e.g., -TFA) .

Methodological Considerations

- Contradictions in Data : Gas-phase reactivity of trifluoroacetate (higher than bromide) conflicts with condensed-phase trends. Address this by modeling solvation-free energy contributions using COSMO-RS .

- Advanced Quantification : For trace TFA analysis in biological matrices, employ derivatization with 2,4-dinitrophenylhydrazine followed by LC-MS/MS (LOQ: 0.1 ppb) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.